![molecular formula C13H13F3N2O B2671287 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 66573-60-2](/img/structure/B2671287.png)
2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile is an organic compound that features a morpholine ring and a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine and a cyanide source. The reaction conditions often include:
- Solvent: Common solvents include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
2-(Morpholin-4-yl)-2-phenylacetonitrile: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
2-(Piperidin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile: Contains a piperidine ring instead of a morpholine ring, which can influence its reactivity and biological activity.
Uniqueness
The presence of both the morpholine ring and the trifluoromethyl-substituted phenyl group makes 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile unique. These structural features can impart specific chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)18-5-7-19-8-6-18/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBOGFKROWNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
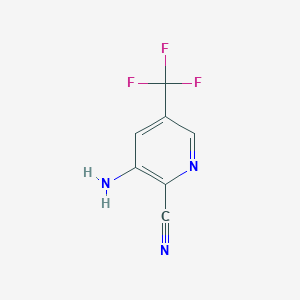
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)

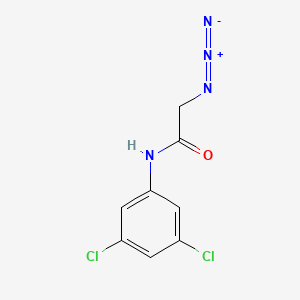
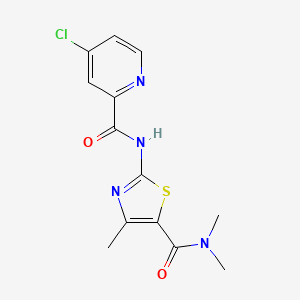
![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)
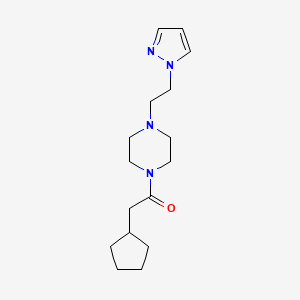
![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/new.no-structure.jpg)
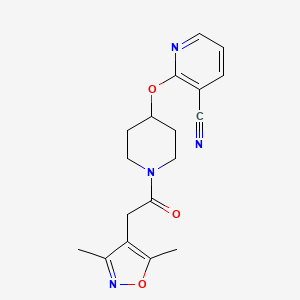
![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
![N-[5-chloro-2-(piperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2671226.png)
![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)
